molecular formula C12H10ClNOS B12162572 N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide

N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B12162572
M. Wt: 251.73 g/mol
InChI Key: CQAYEIMBHVCHEH-UHFFFAOYSA-N
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Description

  • N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide is a chemical compound with the following structure:

    C12H9ClNOS\text{C}_{12}\text{H}_9\text{ClNO\text{S}}C12​H9​ClNOS

    .
  • It belongs to the class of acetamides and contains a chlorophenyl group and a thiophene ring.
  • The compound’s systematic name describes its substituents: a 4-chlorophenyl group attached to the nitrogen atom and a thiophen-3-yl group attached to the carbonyl carbon.
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide involves several steps. One common approach is the reaction between 4-chloroaniline and 3-thiopheneacetic acid chloride.

      Reaction Conditions: The reaction typically occurs under acidic conditions, and the product is isolated through crystallization or column chromatography.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactions: N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide, acetic anhydride, and thionyl chloride are often used.

      Major Products: The major products depend on the specific reaction, but they typically involve modifications of the chlorophenyl or thiophenyl groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and explore novel reactions.

      Biology: It might be used as a probe in biological studies due to its structural features.

      Medicine: Investigations into potential pharmacological properties are ongoing.

      Industry: It could find applications in materials science or organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetamides with aromatic substituents or heterocyclic rings.

      Uniqueness: N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide’s unique combination of a chlorophenyl group and a thiophene ring sets it apart from related compounds.

    Properties

    Molecular Formula

    C12H10ClNOS

    Molecular Weight

    251.73 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-2-thiophen-3-ylacetamide

    InChI

    InChI=1S/C12H10ClNOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15)

    InChI Key

    CQAYEIMBHVCHEH-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1NC(=O)CC2=CSC=C2)Cl

    Origin of Product

    United States

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